molecular formula C8H10O3 B13328895 2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol CAS No. 1420793-84-5

2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol

Cat. No.: B13328895
CAS No.: 1420793-84-5
M. Wt: 154.16 g/mol
InChI Key: SWKCMSYLHLXADV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-butene-1,4-diol as a starting material, which undergoes cyclodehydration to form the bifuranyl structure . The reaction conditions often include the use of catalysts such as copper acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,4’,5’-Tetrahydro-[2,3’]bifuranyl-4’-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

1420793-84-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-(furan-2-yl)oxolan-3-ol

InChI

InChI=1S/C8H10O3/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,9H,4-5H2

InChI Key

SWKCMSYLHLXADV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)C2=CC=CO2

Origin of Product

United States

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